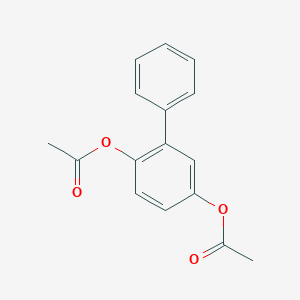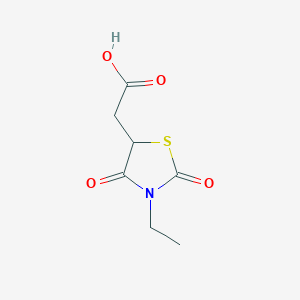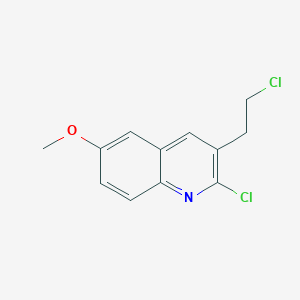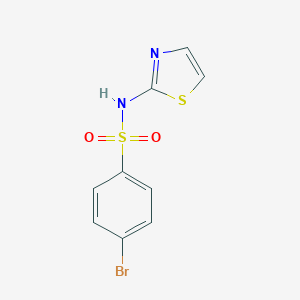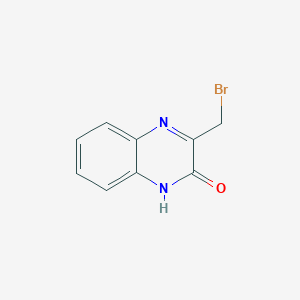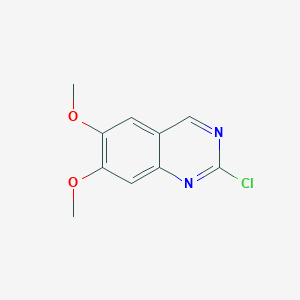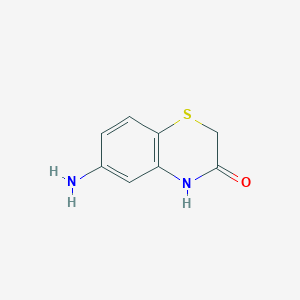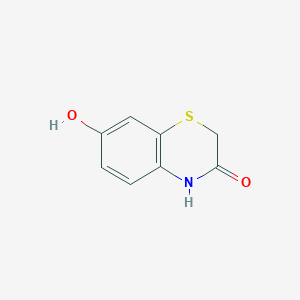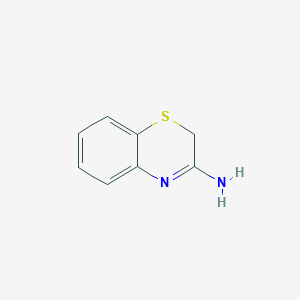
1,4-Bis(phenylsulfonyl)-1,4-diazepane
Overview
Description
1,4-Bis(phenylsulfonyl)-1,4-diazepane, also known as BPSD, is a small molecule organic compound with potential applications in various fields of scientific research. BPSD is a diazepane derivative, which means it contains a six-membered ring with two nitrogen atoms. The compound has a molecular weight of 438.53 g/mol and a melting point of 150-152°C. BPSD is a white or off-white powder that is soluble in organic solvents such as dichloromethane, chloroform, and acetone.
Mechanism of Action
The mechanism of action of 1,4-Bis(phenylsulfonyl)-1,4-diazepane is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis, cell division, and protein synthesis. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been reported to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and ribonucleotide reductase, an enzyme involved in nucleotide metabolism. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has also been reported to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
1,4-Bis(phenylsulfonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been reported to inhibit the growth of cancer cells and induce apoptosis. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has also been reported to inhibit the activity of various enzymes involved in nucleotide metabolism and DNA synthesis. In vivo, 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been shown to have antitumor activity in mouse xenograft models of human cancer. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has also been shown to have anti-inflammatory activity in a mouse model of acute lung injury.
Advantages and Limitations for Lab Experiments
1,4-Bis(phenylsulfonyl)-1,4-diazepane has several advantages for lab experiments, including its small size, solubility in organic solvents, and potential applications in various fields of scientific research. However, 1,4-Bis(phenylsulfonyl)-1,4-diazepane also has some limitations, including its low yield of synthesis, potential toxicity, and limited availability.
Future Directions
There are several future directions for research on 1,4-Bis(phenylsulfonyl)-1,4-diazepane, including the design and synthesis of new derivatives with improved properties such as higher potency, selectivity, and solubility. 1,4-Bis(phenylsulfonyl)-1,4-diazepane can also be used as a tool compound to study various biological processes such as DNA synthesis, cell division, and protein synthesis. In addition, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks. Finally, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a lead compound for the design and synthesis of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, 1,4-Bis(phenylsulfonyl)-1,4-diazepane is a promising compound for scientific research with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been shown to have antiproliferative and anti-inflammatory activity, and it can be used as a tool compound to study various biological processes. However, further research is needed to fully understand the mechanism of action of 1,4-Bis(phenylsulfonyl)-1,4-diazepane and to design and synthesize new derivatives with improved properties.
Synthesis Methods
The synthesis of 1,4-Bis(phenylsulfonyl)-1,4-diazepane involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 1,4-dibromobutane with sodium azide to give 1,4-diazabutane. The second step involves the reaction of 1,4-diazabutane with p-toluenesulfonyl chloride to give 1-(p-toluenesulfonyl)-4-diazabutane. The final step involves the reaction of 1-(p-toluenesulfonyl)-4-diazabutane with phenyl magnesium bromide to give 1,4-Bis(phenylsulfonyl)-1,4-diazepane. The overall yield of the synthesis is around 20%.
Scientific Research Applications
1,4-Bis(phenylsulfonyl)-1,4-diazepane has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a scaffold for the design and synthesis of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been reported to have antiproliferative activity against human cancer cell lines such as MCF-7, HeLa, and A549. In materials science, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks. In chemical biology, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a tool compound to study various biological processes such as protein-protein interactions, enzyme activity, and membrane transport.
properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-24(21,16-8-3-1-4-9-16)18-12-7-13-19(15-14-18)25(22,23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGCYYIJRZRGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280737 | |
| Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5451-44-5 | |
| Record name | NSC47972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC18427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



